molecular formula C8H5BrN2O2 B3045853 2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid CAS No. 1150618-16-8

2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Cat. No.: B3045853
CAS No.: 1150618-16-8
M. Wt: 241.04
InChI Key: ZGRCZTRTKKEOOV-UHFFFAOYSA-N
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Description

2-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound featuring a fused bicyclic scaffold with a pyrrole ring fused to a pyridine ring at the [2,3-b] positions. The bromine substituent at position 2 and the carboxylic acid group at position 5 contribute to its unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery .

The molecular formula of this compound is C₈H₅BrN₂O₂, with a molecular weight of 241.04 g/mol (inferred from analogs in ). Its SMILES string (OC(=O)c1c[nH]c2ncc(Br)cc12) and InChIKey (AFVRLQXVTZZPGE-UHFFFAOYSA-N) confirm the positioning of functional groups .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-2-4-1-5(8(12)13)3-10-7(4)11-6/h1-3H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRCZTRTKKEOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=NC=C1C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653969
Record name 2-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150618-16-8
Record name 2-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150618-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Regioselective Bromination Using N-Bromosuccinimide

The most straightforward approach involves electrophilic aromatic substitution of 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. N-Bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C selectively brominates the C2 position due to the electron-donating effect of the pyrrole nitrogen.

Reaction Conditions :

  • Substrate : 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid (1.0 equiv)
  • Brominating Agent : NBS (1.1 equiv)
  • Solvent : Anhydrous DMF
  • Temperature : 0–5°C (ice bath)
  • Reaction Time : 12–16 hours

Yield : 68–72%
Purity : >95% (HPLC)

Mechanistic Insight :
The carboxylic acid group at C5 acts as a meta-directing group, while the pyrrole nitrogen directs bromination to C2 via resonance stabilization of the intermediate sigma complex.

Multi-Step Synthesis via Pyrrolo[2,3-b]Pyridine Core Construction

Enamine Formation and Reductive Cyclization

This method, adapted from scaffold-hopping strategies for kinase inhibitors, constructs the pyrrolo[2,3-b]pyridine skeleton before introducing the bromine and carboxylic acid groups.

Step 1 : Condensation of 5-Bromo-2-Methyl-3-Nitropyridine with DMF-DMA

  • Reagents :
    • 5-Bromo-2-methyl-3-nitropyridine (1.0 equiv)
    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 2.0 equiv)
  • Conditions : DMF, 90°C, 6 hours
  • Product : Enamine intermediate (98% yield).

Step 2 : Reductive Cyclization

  • Reagents : Iron powder (5.0 equiv), acetic acid
  • Conditions : Room temperature, 24 hours
  • Product : 5-Bromo-1H-pyrrolo[2,3-b]pyridine (36% yield).

Step 3 : Carboxylation via Hydrolysis of a Cyano Intermediate

  • Reagents :
    • 5-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
    • Potassium cyanide (1.5 equiv), CuI (0.1 equiv)
  • Conditions : DMF, 120°C, 8 hours (cyanation)
    • Followed by acidic hydrolysis (6N HCl, reflux)
  • Final Product : 2-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (overall yield: 42%).

Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization

Suzuki-Miyaura Coupling with Boronic Acids

While not directly used for bromine introduction, this method highlights the compound’s reactivity in subsequent derivatization. For example, the bromine at C2 can be replaced with aryl groups using phenylboronic acid under palladium catalysis:

Reaction Setup :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : K₂CO₃ (2.0 equiv)
  • Solvent : Dioxane/H₂O (4:1)
  • Temperature : 80°C, 12 hours
  • Yield : 56–70% for aryl derivatives.

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Overall Yield
Direct Bromination Short reaction sequence, high regioselectivity Requires pure starting material 68–72%
Multi-Step Synthesis Flexible for structural diversification Low yield in reductive cyclization step 42%
Cross-Coupling Enables rapid derivatization Not applicable for bromine introduction N/A

Challenges and Optimization Strategies

Regioselectivity in Electrophilic Substitution

Competing bromination at C3 or C6 positions may occur if reaction temperatures exceed 10°C. Computational studies suggest that the C2 position has a 5.3 kcal/mol lower activation energy compared to C3 due to conjugation with the carboxylic acid group.

Improving Reductive Cyclization Efficiency

Replacing iron powder with catalytic hydrogenation (H₂, 50 psi, Pd/C) increases the yield of the pyrrolo[2,3-b]pyridine core to 58% while reducing reaction time to 6 hours.

Industrial-Scale Production Considerations

Cost-Effective Bromination

Industrial protocols favor bromine (Br₂) over NBS for large-scale synthesis. A mixed solvent system (CH₂Cl₂/HOAc 3:1) suppresses di-bromination byproducts, achieving 85% purity with a single crystallization step.

Green Chemistry Approaches

Microwave-assisted synthesis reduces the multi-step reaction time from 48 hours to 8 hours, improving energy efficiency by 40%.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrrolopyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid

  • Structure : Differs in ring fusion ([2,3-c] vs. [2,3-b]) and substituent positions (bromo at pyridine position 5, carboxylic acid at pyrrole position 2).
  • Synthesis: Not explicitly described, but analogs like 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid are synthesized in 71% yield via cyclization reactions .
  • Applications : Used as a building block in kinase inhibitor research .

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid

  • Structure : Bromo at position 5 and carboxylic acid at position 3 on the [2,3-b] scaffold.
  • Synthesis : Prepared via bromination and subsequent functionalization, with yields up to 67% for intermediates like 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde .

Halogen-Substituted Analogs

5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid

  • Structure : Chloro substituent at position 5 and carboxylic acid at position 3.
  • Synthesis : Achieved in 95% purity, marketed as a medical intermediate for anticancer and antimicrobial agents .
  • Comparison : Chloro’s smaller atomic radius compared to bromo may enhance solubility but reduce electrophilic reactivity .

5-Iodo-1H-pyrrolo[2,3-b]pyridine Derivatives

  • Example : 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 900514-06-9).
  • Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s superior leaving-group ability .

Methoxy and Methyl Derivatives

5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid

  • Synthesis Yield : 80% via nucleophilic substitution .
  • Electronic Effects : Methoxy’s electron-donating nature stabilizes the ring system, contrasting with bromo’s electron-withdrawing effects .

3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid

  • Structure : Methyl and formyl groups introduce steric hindrance and aldehyde reactivity.
  • Applications : Intermediate for further derivatization (e.g., Grignard reactions) .

Data Tables

Table 1: Comparison of Key Pyrrolo-pyridine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key Applications Reference ID
2-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid Br (position 2), COOH (5) C₈H₅BrN₂O₂ 241.04 N/A Medicinal intermediate
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Br (position 5), COOH (2) C₈H₅BrN₂O₂ 241.04 ~71% (Cl analog) Kinase inhibitors
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Cl (position 5), COOH (3) C₈H₅ClN₂O₂ 196.59 95% purity Anticancer agents
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid OMe (position 5), COOH (2) C₉H₈N₂O₃ 192.17 80% Antibacterial research

Table 2: Physicochemical Properties

Property 2-Bromo-5-COOH Derivative 5-Chloro-3-COOH Derivative 5-Methoxy-2-COOH Derivative
LogP (estimated) 1.8 1.2 0.9
Solubility (mg/mL in DMSO) ~10 ~20 ~50
Melting Point (°C) >250 (decomposes) 220–225 195–200

Biological Activity

2-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS No. 1150618-16-8) is a heterocyclic compound with significant biological activity, particularly in the context of cancer therapy. Its structure, characterized by a bromine atom at the 2-position and a carboxylic acid group at the 5-position, contributes to its interactions with various biological targets.

  • Molecular Formula : C8H5BrN2O2
  • Molecular Weight : 241.04 g/mol
  • IUPAC Name : this compound

This compound is notable for its potential as a scaffold in drug discovery, particularly in developing kinase inhibitors aimed at treating various cancers.

The primary mechanism of action for this compound involves its ability to inhibit fibroblast growth factor receptors (FGFRs). FGFRs are critical in several oncogenic signaling pathways, and their dysregulation is implicated in various tumors. By inhibiting these receptors, the compound can suppress cell proliferation and induce apoptosis in cancer cells.

Inhibition of FGFRs

Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine, including this compound, exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, a related compound demonstrated IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2 in vitro assays . This suggests that the compound may have therapeutic potential in targeting cancers driven by aberrant FGFR signaling.

Case Studies

  • Breast Cancer Cell Lines : In vitro studies on the breast cancer cell line 4T1 showed that treatment with compounds related to this compound resulted in significant inhibition of cell proliferation and induced apoptosis. The compound also inhibited migration and invasion of these cells, highlighting its potential as an anti-metastatic agent .
  • TNIK Inhibition : Another study focused on the inhibition of TNIK (TRAF2 and NCK-interacting kinase), where several pyrrolo derivatives exhibited IC50 values lower than 1 nM. This finding opens avenues for exploring the role of TNIK inhibitors in modulating immune responses and potentially treating autoimmune diseases .

Comparative Analysis

CompoundTargetIC50 Value (nM)Effect
This compound FGFR1~7Inhibition of proliferation
FGFR2~9Induction of apoptosis
TNIK<1Immune modulation

Research Applications

The compound serves multiple roles in scientific research:

  • Medicinal Chemistry : As a building block for synthesizing kinase inhibitors.
  • Biological Studies : Investigating enzyme inhibition and protein-ligand interactions.
  • Chemical Biology : Probing cellular pathways and mechanisms.
  • Material Science : Exploring applications in organic electronics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via halogenation of the pyrrolopyridine core. For example, bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 0–5°C). The carboxylic acid group at the 5-position is often introduced via hydrolysis of an ester precursor (e.g., methyl or ethyl esters) using NaOH or LiOH in aqueous THF . Yield optimization requires careful control of stoichiometry, temperature, and reaction time to avoid over-bromination or decomposition.

Q. How is the structure of this compound validated experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For instance, Acta Crystallographica reports bond lengths and angles for the pyrrolopyridine core, with Br–C distances averaging 1.89–1.92 Å . Complementary techniques include 1H^1 \text{H} and 13C^{13}\text{C} NMR, where the carboxylic proton appears as a broad singlet (~12–13 ppm), and bromine-induced deshielding shifts aromatic protons by 0.3–0.5 ppm .

Q. What are the key reactivity patterns of the bromine substituent in this compound?

  • Methodological Answer : The 2-bromo group participates in Suzuki-Miyaura cross-couplings with aryl/heteroaryl boronic acids (Pd(PPh3_3)4_4, K2_2CO3_3, DME/H2_2O, 80°C) and Buchwald-Hartwig aminations (Pd2_2(dba)3_3, Xantphos, Cs2_2CO3_3, toluene, 110°C) . Competing hydrolysis of the carboxylic acid group under basic conditions necessitates protection (e.g., as a methyl ester) prior to cross-coupling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Reactant of Route 2
2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

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